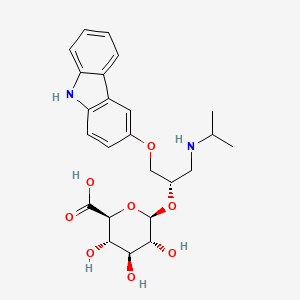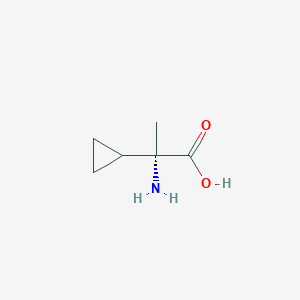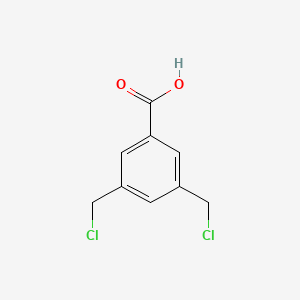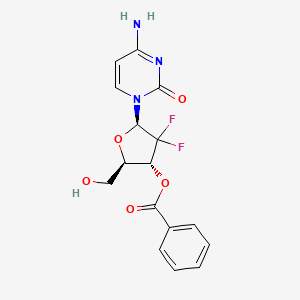
(S)-Carazolol Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Carazolol Glucuronide is a glucuronide conjugate of (S)-Carazolol, a beta-adrenergic receptor antagonist. Glucuronides are compounds formed by linking glucuronic acid to another substance via a glycosidic bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carazolol Glucuronide typically involves the enzymatic or chemical conjugation of (S)-Carazolol with glucuronic acid. Enzymatic synthesis is often preferred due to its specificity and efficiency. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to (S)-Carazolol .
Industrial Production Methods: Industrial production of glucuronides, including this compound, can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the desired glucuronides .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Carazolol Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The glucuronide moiety can be hydrolyzed under acidic or basic conditions to release the parent compound, (S)-Carazolol .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis can be achieved using hydrochloric acid or sodium hydroxide .
Major Products Formed: The major products formed from the reactions of this compound include (S)-Carazolol and glucuronic acid. In the case of oxidation, the products may include oxidized derivatives of (S)-Carazolol .
Applications De Recherche Scientifique
(S)-Carazolol Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of (S)-Carazolol, as well as the role of glucuronidation in drug metabolism. Additionally, it serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of glucuronide conjugates .
Mécanisme D'action
The mechanism of action of (S)-Carazolol Glucuronide involves its interaction with beta-adrenergic receptors. As a glucuronide conjugate, it is more water-soluble than the parent compound, facilitating its excretion from the body. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety to (S)-Carazolol .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-Carazolol Glucuronide include other beta-adrenergic receptor antagonists that undergo glucuronidation, such as propranolol glucuronide and metoprolol glucuronide .
Uniqueness: What sets this compound apart from other similar compounds is its specific interaction with beta-adrenergic receptors and its unique pharmacokinetic profile. The glucuronidation of (S)-Carazolol enhances its water solubility and facilitates its excretion, making it an important compound for studying drug metabolism and excretion .
Propriétés
Formule moléculaire |
C24H30N2O8 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S)-1-(9H-carbazol-3-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-14(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-13-7-8-18-16(9-13)15-5-3-4-6-17(15)26-18/h3-9,12,14,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t14-,19-,20-,21+,22-,24+/m0/s1 |
Clé InChI |
IKXVDMBFNKFPCU-SFMYAERKSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC2=C(C=C1)NC3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC2=C(C=C1)NC3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)

![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
